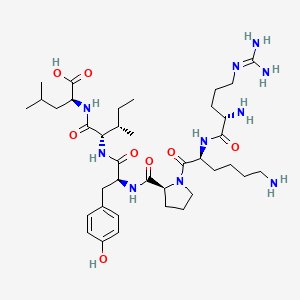
N~5~-(Diaminomethylidene)-L-ornithyl-L-lysyl-L-prolyl-L-tyrosyl-L-isoleucyl-L-leucine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~5~-(Diaminomethylidene)-L-ornithyl-L-lysyl-L-prolyl-L-tyrosyl-L-isoleucyl-L-leucine is a complex peptide compound composed of multiple amino acids
Preparation Methods
The synthesis of N5-(Diaminomethylidene)-L-ornithyl-L-lysyl-L-prolyl-L-tyrosyl-L-isoleucyl-L-leucine involves a series of peptide coupling reactions. The process typically starts with the protection of amino groups to prevent unwanted side reactions. The amino acids are then sequentially coupled using reagents such as carbodiimides (e.g., DCC or EDC) and coupling additives (e.g., HOBt or HOAt). After the coupling reactions, the protecting groups are removed to yield the final peptide .
Chemical Reactions Analysis
N~5~-(Diaminomethylidene)-L-ornithyl-L-lysyl-L-prolyl-L-tyrosyl-L-isoleucyl-L-leucine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the tyrosyl residue, leading to the formation of dityrosine.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Amino groups in the peptide can participate in substitution reactions with electrophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol (DTT).
Scientific Research Applications
N~5~-(Diaminomethylidene)-L-ornithyl-L-lysyl-L-prolyl-L-tyrosyl-L-isoleucyl-L-leucine has several scientific research applications:
Chemistry: It is used as a model compound for studying peptide synthesis and reactions.
Biology: The compound is studied for its potential role in cellular signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery vehicle.
Industry: It is used in the development of peptide-based materials and coatings.
Mechanism of Action
The mechanism of action of N5-(Diaminomethylidene)-L-ornithyl-L-lysyl-L-prolyl-L-tyrosyl-L-isoleucyl-L-leucine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
N~5~-(Diaminomethylidene)-L-ornithyl-L-lysyl-L-prolyl-L-tyrosyl-L-isoleucyl-L-leucine can be compared with other similar peptide compounds, such as:
- N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-tyrosyl-L-valyl-L-histidyl-L-prolyl-L-tryptophan
- N~5~-(Diaminomethylidene)-L-ornithyl-L-leucyl-L-lysyl-L-tyrosyl-L-lysine These compounds share similar structural features but differ in their amino acid composition, leading to unique properties and applications .
Properties
CAS No. |
82085-31-2 |
|---|---|
Molecular Formula |
C38H64N10O8 |
Molecular Weight |
789.0 g/mol |
IUPAC Name |
(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C38H64N10O8/c1-5-23(4)31(35(53)46-29(37(55)56)20-22(2)3)47-33(51)28(21-24-13-15-25(49)16-14-24)45-34(52)30-12-9-19-48(30)36(54)27(11-6-7-17-39)44-32(50)26(40)10-8-18-43-38(41)42/h13-16,22-23,26-31,49H,5-12,17-21,39-40H2,1-4H3,(H,44,50)(H,45,52)(H,46,53)(H,47,51)(H,55,56)(H4,41,42,43)/t23-,26-,27-,28-,29-,30-,31-/m0/s1 |
InChI Key |
DDPOCQWRHQMDPM-VGPFALITSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















